molecular formula C13H19ClN4O2 B8305118 Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate

Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate

Cat. No.: B8305118
M. Wt: 298.77 g/mol
InChI Key: OWWHBOJBEOSQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a chloropyrimidine moiety and an isobutyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of 4-chloropyrimidine with piperazine, followed by esterification with isobutyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the esterification process. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isobutyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. The piperazine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Isobutyl 1-(4-chloropyrimidin-2-yl)piperazine-4-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The isobutyl group may also affect the compound’s pharmacokinetic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H19ClN4O2

Molecular Weight

298.77 g/mol

IUPAC Name

2-methylpropyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H19ClN4O2/c1-10(2)9-20-13(19)18-7-5-17(6-8-18)12-15-4-3-11(14)16-12/h3-4,10H,5-9H2,1-2H3

InChI Key

OWWHBOJBEOSQRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)N1CCN(CC1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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